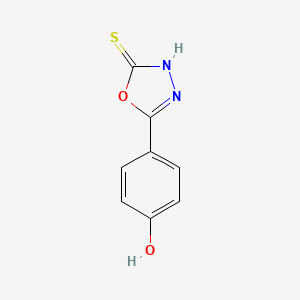

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

描述

Significance of 1,3,4-Oxadiazole (B1194373) Heterocyclic Systems in Chemical and Biological Research

The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, renowned for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The oxadiazole nucleus serves as a bioisostere for amide and ester groups, enhancing the pharmacokinetic properties of drug candidates.

Overview of Mercapto-Oxadiazole and Phenol (B47542) Moieties in Advanced Molecular Design

The presence of a mercapto (-SH) group on the oxadiazole ring provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The mercapto group can exist in tautomeric equilibrium with a thione form, which can influence its chemical reactivity and biological interactions.

The phenol moiety, a hydroxyl group attached to a benzene (B151609) ring, is a common feature in many natural products and synthetic drugs. uobaghdad.edu.iq It can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule to its biological target. The phenolic hydroxyl group can also be a site for metabolic transformations.

Structural Context of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol within Contemporary Organic Synthesis and Medicinal Chemistry

Within the realm of organic synthesis, this compound is a valuable intermediate. Its synthesis is typically achieved through the reaction of p-hydroxybenzoic acid hydrazide with carbon disulfide in an alkaline medium. This straightforward synthetic route makes it an accessible building block for more complex molecular architectures.

In medicinal chemistry, this compound serves as a key precursor for the development of novel therapeutic agents. Researchers have utilized the mercapto and phenol functionalities to synthesize a variety of derivatives with enhanced biological activities. For instance, the mercapto group has been used to create Schiff bases and other sulfur-containing heterocycles, while the phenolic hydroxyl has been modified to explore structure-activity relationships. The combination of the 1,3,4-oxadiazole core, the reactive mercapto group, and the biologically significant phenol moiety makes this compound a molecule of considerable interest for the design and discovery of new drugs.

Research Findings on Derivatives

While specific biological activity data for this compound as a standalone entity is limited in publicly available research, its importance is underscored by the extensive investigation of its derivatives.

Anticancer Activity of Derivatives

A notable area of research has been the synthesis of Schiff base derivatives of a related compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557), by reacting it with various isatin (B1672199) derivatives. These resulting compounds, which incorporate the core structure of interest, have been evaluated for their anticancer activity against several human cancer cell lines.

| Derivative Type | Cancer Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| Isatin-based Schiff bases | HeLa (cervical), IMR-32 (neuroblastoma), MCF-7 (breast) | Dose-dependent inhibition of cell growth. IC50 values ranged from 10.64 to 33.62 μM. | nih.govnih.gov |

Antimicrobial Activity of Related Structures

The broader class of 1,3,4-oxadiazole derivatives, particularly those containing a mercapto group, has been widely screened for antimicrobial properties. Studies on various S-substituted 2-mercapto-1,3,4-oxadiazole hybrids have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-6-3-1-5(2-4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBOFOYNPCHKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419765 | |

| Record name | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69829-90-9 | |

| Record name | NSC524081 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol and Its Derivatives

General Synthetic Routes to the 1,3,4-Oxadiazole-2-thiol (B52307) Core

The most prevalent and direct method for synthesizing the 5-substituted-1,3,4-oxadiazole-2-thiol core involves a one-pot cyclization reaction. This process begins with an appropriately substituted acid hydrazide, which, for the synthesis of the title compound, is 4-hydroxybenzohydrazide.

The key steps of this synthesis are:

Reaction of the acid hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution, typically ethanolic potassium hydroxide (B78521) (KOH). This reaction forms a potassium dithiocarbazinate salt intermediate.

Intramolecular cyclization of the salt intermediate upon heating, which results in the formation of the 1,3,4-oxadiazole (B1194373) ring.

Acidification of the reaction mixture with an acid, such as acetic acid or hydrochloric acid, to precipitate the final 5-substituted-1,3,4-oxadiazole-2-thiol product. jchemrev.comnih.gov

This synthetic route is widely employed due to its efficiency and the ready availability of the starting materials. jchemrev.com The synthesis of the analogous compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290), follows this exact pathway, starting from 2-hydroxybenzohydrazide. uobaghdad.edu.iqrdd.edu.iqresearchgate.net

Table 1: Synthesis of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

Derivatization Strategies via the Phenol (B47542) Moiety of this compound

The phenol group provides a site for O-alkylation and other modifications, allowing for the extension of the molecular structure and modulation of its physicochemical properties.

The synthesis of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives is well-documented in the literature. nih.govnih.govbohrium.comresearchgate.net However, it is crucial to note that this synthesis does not proceed directly from this compound. Instead, the key starting material for this reaction is the amino analogue, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557).

The reaction is a condensation between the primary amino group of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol and the ketone group of a substituted or unsubstituted isatin (B1672199) (1H-indole-2,3-dione). nih.govnih.gov This reaction forms a Schiff base (an imine linkage) at the C-3 position of the indolin-2-one core. nih.gov The synthesis is typically carried out in a solvent like ethanol (B145695) with a few drops of glacial acetic acid to catalyze the condensation. nih.gov

Table 2: Examples of Synthesized Indolin-2-one Derivatives (from Amino-Analogue)

| Isatin Derivative | Product Name | Reference |

|---|---|---|

| Isatin | 3-({4-[5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl}imino)indolin-2-one | nih.gov |

| 5-Bromo-isatin | 5-bromo-3-({4-[5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl}imino)indolin-2-one | nih.gov |

| 5-Chloro-isatin | 5-chloro-3-({4-[5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl}imino)indolin-2-one | nih.gov |

| 5-Fluoro-isatin | 5-fluoro-3-({4-[5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl}imino)indolin-2-one | nih.gov |

The preparation of ferulic acid analogues from this compound would involve the formation of an ether linkage with the phenolic hydroxyl group. A common method to achieve this is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with a suitable ferulic acid derivative containing a good leaving group.

A plausible synthetic route would be:

Activation of the carboxylic acid group of ferulic acid or protection of its phenolic hydroxyl group to prevent side reactions. nih.gov

Introduction of a leaving group, for example, by converting the side chain alcohol of a reduced ferulic acid derivative into an alkyl halide.

Deprotonation of this compound using a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to form the sodium or potassium phenoxide salt. scirp.orgutahtech.edu

Nucleophilic substitution (Sₙ2) reaction between the phenoxide and the ferulic acid derivative to form the desired ether-linked analogue. scirp.org

While this represents a standard and chemically sound approach for creating such analogues, specific examples of this synthesis starting from this compound are not detailed in the surveyed literature.

Similar to the preparation of ferulic acid analogues, the formation of methoxyphenol-bridged derivatives would also rely on forming a stable ether bond with the phenolic moiety of the title compound. The Williamson ether synthesis is again the most direct and applicable method. wikipedia.orgfrancis-press.com

The general strategy would involve:

Reacting this compound with a base (e.g., NaOH, K₂CO₃) in a suitable solvent to generate the corresponding phenoxide.

Adding a methoxyphenol derivative containing an alkyl halide (e.g., 4-(chloromethyl)-2-methoxyphenol) to the reaction mixture.

The phenoxide ion would then act as a nucleophile, displacing the halide to form the diaryl ether or aryl-alkyl ether bridge. nih.gov

This synthetic approach allows for the connection of the core oxadiazole structure to another phenolic ring system, creating larger, more complex molecules.

Derivatization Strategies via the Mercapto Group of this compound

The mercapto (-SH) group is a key site for derivatization, primarily through S-alkylation reactions to form stable thioether linkages. The sulfur atom in its deprotonated thiolate form is a potent nucleophile.

The formation of thioether derivatives is a common and straightforward modification of 5-mercapto-1,3,4-oxadiazoles. nih.gov The reaction involves the S-alkylation or S-aralkylation of the thiol group with various electrophiles, typically alkyl or aralkyl halides. researchgate.netnih.gov

The general procedure is as follows:

The this compound is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.

A base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is added to deprotonate the thiol group, forming a highly nucleophilic thiolate anion. researchgate.net

An electrophile, such as an alkyl halide (e.g., ethyl chloroacetate (B1199739), N-substituted-2-bromoacetamide), is added to the mixture. uobaghdad.edu.iqrdd.edu.iq

The thiolate attacks the electrophilic carbon of the halide, displacing the leaving group and forming the C-S bond of the thioether.

This reaction is highly efficient and provides a robust method for attaching a wide variety of side chains to the oxadiazole core via a sulfur bridge. A specific example is the reaction of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol with ethyl chloroacetate in an alkaline medium to yield ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iqrdd.edu.iq

Table 3: Examples of Thioether Synthesis from 5-Mercapto-1,3,4-Oxadiazoles

| Oxadiazole Starting Material | Electrophile | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol | Ethyl chloroacetate | Base (e.g., NaOH) | Thioacetate (B1230152) ester | uobaghdad.edu.iqrdd.edu.iq |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various alkyl/aralkyl halides | NaH, DMF | S-substituted thioether | researchgate.net |

Synthesis of Carbothioamide Derivatives

Carbothioamide derivatives linked to the 1,3,4-oxadiazole scaffold can be synthesized through the reaction of isothiocyanate-functionalized oxadiazoles (B1248032) with appropriate amine-containing heterocycles. A notable example involves the synthesis of [(5-mercapto-1,3,4-oxadiazol-2-yl)aryl]-3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides. researchgate.net This procedure starts with derivatives of 5-[4(3)-isothiocyanatophenyl]-2-thio-1,3,4-oxadiazoles, which are then reacted with various pyrazoline derivatives. The resulting compounds are typically crystalline solids that exhibit stability under storage and when exposed to air and light. researchgate.net The structures of these complex carbothioamide derivatives are generally confirmed using spectral data analysis. researchgate.net

Formation of Acid-Derived Thio-Acetic Acid Analogues

The reactive thiol group of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol readily undergoes S-alkylation, providing a straightforward route to thioether derivatives, including thio-acetic acid analogues. A common synthetic pathway involves treating the parent compound with an α-halo ester, such as ethyl chloroacetate. uobaghdad.edu.iq This reaction typically proceeds in a suitable solvent to yield the corresponding ethyl thioacetate derivative. uobaghdad.edu.iq This ester can then be further modified, for example, by reacting it with hydrazine (B178648) hydrate (B1144303) to produce an acetohydrazide, which serves as a precursor for Schiff bases and other heterocyclic systems. uobaghdad.edu.iq

Table 1: Synthesis of Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

Construction of Pyrimidine-Substituted Oxadiazole Thioethers

The synthesis of complex heterocyclic systems that incorporate both oxadiazole and pyrimidine (B1678525) rings often involves creating a thioether linkage. One such methodology leads to the formation of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. nih.gov This multistep synthesis connects the 1,3,4-oxadiazole moiety to a thieno[2,3-d]pyrimidine (B153573) core. The final structures of these novel compounds are typically characterized by ¹H NMR, ¹³C NMR, LC-MS, and IR analyses. nih.gov

Multistep Synthetic Procedures Involving the Oxadiazole Core as a Precursor

The this compound scaffold is a valuable precursor in multistep syntheses for creating a diverse range of more complex heterocyclic derivatives. The reactivity of the thiol group is frequently exploited for building these larger molecular architectures.

One common strategy involves the initial S-alkylation of the mercapto group, followed by further functionalization. For instance, after converting the thiol to a thioacetate and then to an acetohydrazide, the resulting compound can be reacted with various aromatic aldehydes to produce Schiff base derivatives. uobaghdad.edu.iq These Schiff bases can then undergo cyclization reactions with reagents like anthranilic acid or salicylic (B10762653) acid to form target compounds such as quinazoline-4-one and oxazine-4-one derivatives. uobaghdad.edu.iq

Another important application is the synthesis of indolin-2-one derivatives. In this approach, a related precursor, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, is reacted with various substituted isatin derivatives. nih.gov This condensation reaction forms a Schiff base (an imine linkage) between the amino group on the phenyl-oxadiazole moiety and the ketone group of the isatin, resulting in 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives. nih.govresearchgate.net These products are characterized using spectral methods such as FT-IR, ¹H NMR, and mass spectrometry. nih.govresearchgate.net

Furthermore, the oxadiazole core can be incorporated into thiazolidin-4-one structures. This synthesis begins with the formation of Schiff's bases, which are then reacted with thioglycolic acid, often using a catalyst like zinc chloride, to construct the thiazolidin-4-one ring. mdpi.com

Table 2: Examples of Multistep Syntheses Using an Oxadiazole Precursor

| Precursor | Key Reagents | Final Product Class | Reference |

|---|---|---|---|

| 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Aromatic aldehydes, Anthranilic acid | Quinazoline-4-one derivatives | uobaghdad.edu.iq |

| 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol | Substituted isatins | Indolin-2-one derivatives | nih.gov |

Spectroscopic and Structural Elucidation of 4 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol and Its Analogues

Infrared Spectroscopy (FT-IR) for Vibrational Mode Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and its analogues, the FT-IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The FT-IR spectra of related 1,3,4-oxadiazole-2-thiol (B52307) derivatives typically exhibit moderately strong bands in the region of 3100-3360 cm⁻¹, which are characteristic of N-H stretching vibrations. mdpi.com The presence of a phenolic hydroxyl (-OH) group in this compound is indicated by a broad absorption band, as seen in a Schiff-base derivative where the -OH stretch appears at 3215 cm⁻¹. researchgate.net The thiol (-SH) group, which can exist in tautomeric equilibrium with a thione (C=S) form, also presents a characteristic, though often weak, stretching band.

The aromatic C-H stretching vibrations are typically observed around 3035-3039 cm⁻¹. who.int The C=N stretching vibration of the oxadiazole ring is found in the range of 1600-1650 cm⁻¹. mdpi.com For instance, in 3-(4-[5-mercapto-1,3,4-oxadiazole-2-yl] phenylimino)-indolin-2-one, the C=N and C=O stretching vibrations are observed at 1533 cm⁻¹ and 1676 cm⁻¹, respectively. researchgate.net The C=S stretching vibration is typically assigned to bands in the 1250-1270 cm⁻¹ region. mdpi.com Furthermore, the C-O-C ether linkage within the oxadiazole ring can be identified by its characteristic stretching vibrations. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound/Analogue |

|---|---|---|

| O-H stretch (Phenolic) | ~3215 (broad) | Schiff-base derivative researchgate.net |

| N-H stretch | 3100-3360 | 5-Furan-2yl researchgate.netnih.govesisresearch.orgoxadiazole-2-thiol mdpi.com |

| Aromatic C-H stretch | ~3035-3039 | Substituted 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl) acetamide (B32628) who.int |

| C=O stretch (Amide in analogue) | 1676 | 3-(4-[5-Mercapto-1,3,4-oxadiazole-2-yl] phenylimino)-indolin-2-one researchgate.net |

| C=N stretch (Oxadiazole ring) | 1600-1650 | 5-Furan-2yl researchgate.netnih.govesisresearch.orgoxadiazole-2-thiol mdpi.com |

| C=S stretch (Thione) | 1250-1270 | 5-Furan-2yl researchgate.netnih.govesisresearch.orgoxadiazole-2-thiol mdpi.com |

| C-O-C stretch (Oxadiazole ring) | ~1184 | 3-(4-[5-Mercapto-1,3,4-oxadiazole-2-yl] phenylimino)-indolin-2-one researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of the isomeric compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290), multiplets corresponding to the phenyl protons are observed in the range of δ 6.8-7.8 ppm. researchinventy.com The phenolic hydroxyl proton gives rise to a singlet at δ 10.4 ppm, while the thiol proton (-SH) appears as a signal at δ 10.9 ppm, with another sharp signal attributed to the SH proton also seen at 3.5 ppm, suggesting the existence of thiol-thione tautomerism. researchinventy.com For an analogue, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, the aromatic protons of the chlorophenyl ring appear as doublets at δ 6.87 and 7.03 ppm, while the phenolic hydroxyl proton resonates as a singlet at δ 11.10 ppm. mdpi.com

The ¹³C NMR spectrum of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol shows peaks for the aromatic carbons in the range of δ 123.18-129.54 ppm. researchinventy.com The carbons of the oxadiazole ring, C-2 and C-5, are observed at δ 159.7 and 178.8 ppm, respectively. researchinventy.com In the case of 4-chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, the oxadiazole carbons appear at δ 152.60 and 148.66 ppm. mdpi.com

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference Compound/Analogue |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.8-7.8 | 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol researchinventy.com |

| Phenolic -OH | 10.4 - 11.10 | 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol researchinventy.com, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol mdpi.com | |

| Thiol -SH | 3.5, 10.9 | 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol researchinventy.com | |

| ¹³C | Aromatic Carbons | 123.18-129.54 | 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol researchinventy.com |

| Oxadiazole Carbons (C-2, C-5) | 159.7, 178.8 | 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol researchinventy.com |

Mass Spectrometry (MS and HRMS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The molecular formula of this compound is C₈H₆N₂O₂S, with a calculated molecular weight of 194.21 g/mol . nih.gov HRMS can confirm this with high precision. For instance, in the ESI-MS of an analogue, 3-(4-[5-mercapto-1,3,4-oxadiazole-2-yl] phenylimino)-indolin-2-one, the molecular ion peak was observed at m/z 323.2. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a derivative, 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, the mass fragmentation pattern has been studied to elucidate its structure. researchgate.net Common fragmentation pathways for such compounds involve cleavage of the side chains and fragmentation of the heterocyclic rings.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆N₂O₂S | PubChem nih.gov |

| Molecular Weight | 194.21 g/mol | PubChem nih.gov |

| Exact Mass | 194.01499861 Da | PubChem nih.gov |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP) exhibits a strong absorption peak in the UV range, centered at 37458 cm⁻¹ (approximately 267 nm), which is attributed to charge transfer bands. researchinventy.com The electronic spectra of metal complexes of MODP also show strong peaks in the UV range, confirming charge transfer between the ligand and the central metal ion. researchinventy.com For a related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, UV-Vis absorption spectra were also used for characterization. researchgate.net In another related imidazole (B134444) derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, absorption peaks were observed at 340 nm and 406 nm, with the latter being attributed to a π→π* transition. researchgate.net These findings suggest that this compound and its analogues typically exhibit electronic transitions in the near-UV region.

Electron Paramagnetic Resonance Spectroscopy (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and transition metal ions. It is particularly useful for studying the coordination environment of paramagnetic metal complexes.

The EPR spectra of transition metal complexes provide valuable information about the stereochemistry and the nature of the metal-ligand bond. For Cu(II) complexes of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, the EPR spectrum is characteristic of a species with an unpaired electron. researchinventy.com The calculated magnetic moment for the Cu(II) complex is 1.8 Bohr magnetons (BM), which is consistent with the presence of one unpaired electron. researchinventy.com The observed G value of 2.97 for the copper complex is indicative of a mononuclear configuration and suggests the presence of exchange coupling. researchinventy.com

X-ray Crystallographic Analysis for Solid-State Structure Determination of Related Derivatives

Elemental Analysis for Compositional Purity

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound, thereby confirming its compositional purity. This method determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.

Investigations into Thiol-Thione Tautomerism

The phenomenon of tautomerism is a fundamental concept in organic chemistry, and for 5-substituted-1,3,4-oxadiazole-2-thiols, it manifests as a thiol-thione equilibrium. This equilibrium involves the migration of a proton between the sulfur and a nitrogen atom of the heterocyclic ring. The compound this compound, along with its analogues, can theoretically exist in two tautomeric forms: the thiol form (A) and the thione form (B). Extensive research, employing both spectroscopic and computational methods, has been dedicated to understanding which form predominates and under what conditions.

Figure 1: Thiol-Thione tautomeric equilibrium in 5-substituted-1,3,4-oxadiazole-2-thiols.

Investigations into the crystal structure of compounds similar to this compound have shown that they predominantly exist in the thione form in the solid state. nih.gov However, in solution, a dynamic equilibrium between both the thiol and thione tautomers is often observed. nih.gov The position of this equilibrium can be influenced by factors such as the nature of the substituent at the 5-position of the oxadiazole ring and the polarity of the solvent. researchgate.netmdpi.comnih.gov

Spectroscopic analyses are crucial in elucidating the dominant tautomeric form. In infrared (IR) spectroscopy, the presence of a C=S stretching vibration band, typically in the range of 1250-1270 cm⁻¹, and an N-H stretching band around 3100-3360 cm⁻¹ are characteristic of the thione form. nih.gov Conversely, the thiol form would be indicated by the absence of these peaks and the appearance of an S-H stretching band, which is often weak and can be difficult to identify.

Nuclear Magnetic Resonance (NMR) spectroscopy provides more definitive evidence. In ¹H NMR spectra, the thione tautomer is characterized by a signal for the N-H proton, while the thiol tautomer would show a signal for the S-H proton. researchinventy.com For instance, studies on the closely related analogue 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol revealed signals for both the -OH proton of the phenol (B47542) ring (δ 10.4 ppm) and a sharp signal attributed to the S-H proton (δ 3.5 ppm), alongside a signal for an N-H proton (δ 10.92 ppm), suggesting that the ligand exists in a thiol-thione tautomeric equilibrium in solution. researchinventy.com The disappearance of the phenolic -OH signal upon complexation with metal ions, while the N-H signal remains, further indicates the involvement of the hydroxyl group and the prevalence of the thione form in the complex. researchinventy.com

Detailed research findings from spectroscopic analyses of various 1,3,4-oxadiazole (B1194373) analogues are summarized below.

| Compound | Spectroscopic Method | Key Observations | Conclusion | Reference |

|---|---|---|---|---|

| 5-Furan-2-yl nih.govlp.edu.ualp.edu.uaoxadiazole-2-thiol | IR | Bands around 3100-3360 cm⁻¹ (N-H), 1600-1650 cm⁻¹ (C=N), and 1250-1270 cm⁻¹ (C=S). | Presence of thione form. | nih.gov |

| 5-Furan-2-yl nih.govlp.edu.ualp.edu.uaoxadiazole-2-thiol | ¹H NMR | A very weak signal for the S-H proton was recorded. | Thiol-thione tautomerism exists in solution, though the thione form may predominate. | nih.gov |

| 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | ¹H NMR | Signal for -OH at δ 10.4, S-H at δ 3.5, and N-H at δ 10.92 ppm. | Ligand exists in thiol-thione tautomerism in solution. | researchinventy.com |

| 3-(4-chlorophenyl)-2-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio]quinazolin-4(3H)-one | ¹H NMR | The calculated chemical shift for the N-H proton of the thione tautomer is closer to the experimental value than the S-H proton of the thiol form. | Predominance of the thione form. | nih.gov |

In addition to experimental studies, quantum chemical calculations using methods like Density Functional Theory (DFT) have been employed to investigate the relative stabilities of the thiol and thione tautomers. researchgate.netnih.gov These theoretical studies consistently show that the thione form is energetically more stable than the thiol form. lp.edu.uanih.gov For example, a study on 2,5-dimercapto-1,3,4-oxadiazole found the mixed mercapto/thione form to be the most stable tautomer. researchgate.net Computational analyses of various hybrid molecules incorporating the 1,3,4-oxadiazole-2-thione moiety have corroborated these findings, showing the prevalence of the thione tautomer. researchgate.netnih.gov

The results from these computational studies provide a theoretical basis for the experimental observations.

| Compound/Derivative Class | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Hybrids of 1,3,4-oxadiazole-2-thione with acridine-9(10H)-one | DFT/B3LYP and HF | Theoretical calculations agreed with experimental results, showing the prevalence of the thione form. | researchgate.netlp.edu.ua |

| Hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one | DFT/B3LYP and HF | Calculations showed the predominance of the thione form. | nih.gov |

| 2,5-dimercapto-1,3,4-oxadiazole | MP2, MP4, CCSD(T) | The most stable tautomer is the mixed mercapto/thione form. | researchgate.net |

Medicinal Chemistry and Biological Activity Studies of 4 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Antimicrobial Activity Studies

Antifungal Efficacy against Fungal Pathogens

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated notable efficacy against a range of fungal pathogens, including those affecting plants and humans. The structural features of these compounds, such as the nature and position of substituents on the aromatic rings, play a crucial role in determining their antifungal potency.

Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant inhibitory activity against maize disease pathogens like Exserohilum turcicum, Gibberella zeae, and Rhizoctonia solani. merckmillipore.com For instance, compound 5k (structure unspecified in the source) showed a high inhibition rate of 70.56% against E. turcicum, and its efficacy, with an EC₅₀ value of 32.25 µg/mL, exceeded that of the commercial fungicide carbendazim (B180503) (EC₅₀ 102.83 µg/mL). merckmillipore.com Similarly, compound 4k , which contains a furan (B31954) ring, displayed a 70.46% inhibition rate against G. zeae. merckmillipore.com The introduction of aromatic five-membered heterocycles, like furan or thiophene, appears to enhance antifungal activity. merckmillipore.com

In another study, 1,2,4-oxadiazole (B8745197) derivatives also showed significant antifungal effects. Compound 4f was particularly potent against four fungal species, with EC₅₀ values of 12.68 µg/mL (R. solani), 29.97 µg/mL (F. graminearum), 29.14 µg/mL (E. turcicum), and 8.81 µg/mL (C. capsica). nih.gov Its activity against E. turcicum was notably better than carbendazim. nih.gov

Furthermore, two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11 , were found to be effective against the human pathogen Candida albicans, both exhibiting a minimum inhibitory concentration (MIC) of 32 μg/ml. researchgate.net These compounds are believed to act by inhibiting the enzyme thioredoxin reductase. researchgate.net Simple 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have also been tested, with compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showing potent activity against Aspergillus niger and Candida albicans. jchr.org

Table 1: Antifungal Activity of Selected Oxadiazole Derivatives

| Compound | Fungal Pathogen | Activity (EC₅₀/MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5k | Exserohilum turcicum | EC₅₀: 32.25 | merckmillipore.com |

| Compound 4f | Rhizoctonia solani | EC₅₀: 12.68 | nih.gov |

| Compound 4f | Fusarium graminearum | EC₅₀: 29.97 | nih.gov |

| Compound 4f | Exserohilum turcicum | EC₅₀: 29.14 | nih.gov |

| Compound 4f | Colletotrichum capsica | EC₅₀: 8.81 | nih.gov |

| LMM5 | Candida albicans | MIC: 32 | researchgate.net |

| LMM11 | Candida albicans | MIC: 32 | researchgate.net |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Urease)

Derivatives of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol are also recognized for their potential as enzyme inhibitors, targeting enzymes like acetylcholinesterase (AChE) and urease, which are implicated in various pathological conditions.

Acetylcholinesterase Inhibition: AChE is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. A study on 5-aryl-1,3,4-oxadiazoles decorated with a dodecyl chain revealed moderate dual inhibition of both AChE and butyrylcholinesterase (BChE). dntb.gov.ua The compounds demonstrated greater efficiency against AChE, with IC₅₀ values ranging from 12.8 to 99.2 µM. dntb.gov.ua The most potent inhibitor identified was a thiadiazole isostere, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine , highlighting the influence of the heterocyclic core on inhibitory activity. dntb.gov.ua Molecular docking studies suggested that these compounds interact non-covalently, blocking entry to the enzyme's gorge and catalytic site. dntb.gov.ua

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections by pathogens like Helicobacter pylori and the formation of urinary stones. A series of eighteen 1,3,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit Jack bean urease. researchgate.netnih.gov Many of these compounds emerged as potent inhibitors, with one derivative, 4j (structure not specified), showing an IC₅₀ value of 1.15 µM, which is approximately 20 times more active than the standard inhibitor, thiourea. nih.gov S-substituted-5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazole derivatives have also been identified as potent inhibitors of the urease enzyme. researchgate.net Molecular docking studies have been employed to understand the mode of interaction between these oxadiazole derivatives and the active site of the urease enzyme. researchgate.netnih.gov

Table 2: Enzyme Inhibition by Selected Oxadiazole Derivatives

| Compound Class | Enzyme | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazoles | Acetylcholinesterase (AChE) | 12.8 - 99.2 | dntb.gov.ua |

| 1,3,4-Oxadiazole derivative (4j) | Urease | 1.15 | nih.gov |

| Thiourea (Standard) | Urease | ~23 | nih.gov |

Deoxyribonucleic Acid (DNA) Interaction Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. Oxadiazole derivatives have been investigated for their ability to bind to and cleave DNA, suggesting their potential as therapeutic agents that target genetic material.

Studies on 1,3,4-oxadiazole Schiff's base derivatives have shown that these compounds can firmly bind to circulating tumor DNA (CT-DNA). researchgate.net Spectroscopic analysis, including UV absorption and viscosity measurements, suggests an intercalative mode of interaction, where the planar oxadiazole moiety inserts between the base pairs of the DNA double helix. researchgate.net This interaction is often characterized by hypochromism (a decrease in absorption intensity) in the UV-visible spectrum. researchgate.net

Other studies involving fatty acid derivatives of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) have indicated that these small, planar heteroaromatic compounds are capable of binding to the minor groove of the DNA. nih.govresearchgate.net The binding of synthesized oxadiazole analogs has been confirmed through various techniques including absorption, emission, and circular dichroism, yielding high binding constant (K_b) values, such as 9.1 x 10⁵ M⁻¹ for compound 3g , 9.94 x 10⁵ M⁻¹ for 3i , and 9.32 x 10⁵ M⁻¹ for 3m . researchgate.net Metal complexes of oxadiazole derivatives, such as those with Cu(II) and Zn(II), have also been shown to be effective DNA binders, with their cationic nature facilitating interaction with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

In addition to binding, certain oxadiazole derivatives can induce DNA cleavage. Selenylated-oxadiazoles have been explored for their DNA interaction and cleavage capabilities. In one study, plasmid cleavage assays demonstrated that among a series of tested compounds, 2-(naphthalen-1-yl)-5-(phenylselanyl)-1,3,4-oxadiazole (3f) , which exhibited the strongest interaction, was able to cleave plasmid DNA. The mechanism of cleavage can vary, with some metal complexes of heterocyclic ligands showing hydrolytic cleavage, where the supercoiled form of plasmid DNA is converted into relaxed and linear forms.

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Consequently, the development of compounds with antioxidant properties is of great interest. Derivatives of this compound have been widely evaluated for their antioxidant potential.

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety were synthesized and assessed for their free radical scavenging activity. The derivative Ox-6f showed promising results, with 80.23% scavenging of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals at a concentration of 100 µg/mL. This compound also demonstrated an 83.88% inhibition of nitric oxide (NO) free radicals. The antioxidant potential of these molecules is often attributed to the presence of specific functional groups, such as the 4-chlorophenyl moiety in Ox-6f.

In another study, quinazoline-4-one and oxazine-4-one derivatives of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290) were synthesized. researchgate.net Compounds 10 and 13 from this series were found to be highly effective against DPPH radicals, with activity greater than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net The type and position of substituents on the aryl ring attached to the 1,3,4-oxadiazole core play a significant role in modulating the antioxidant properties.

Table 3: Antioxidant Activity of Selected Oxadiazole Derivatives

| Compound | Assay | Activity (% Inhibition or IC₅₀) | Reference |

|---|---|---|---|

| Ox-6f | DPPH Scavenging (100 µg/mL) | 80.23% | |

| Ox-6f | Nitric Oxide Scavenging | IC₅₀: 27.32 µg/mL | |

| Ascorbic Acid (Standard) | Nitric Oxide Scavenging | IC₅₀: 19.81 µg/mL | |

| Compound 10 | DPPH Scavenging | More effective than BHT | researchgate.net |

| Compound 13 | DPPH Scavenging | More effective than BHT | researchgate.net |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation contributes to various diseases. The 1,3,4-oxadiazole scaffold is a component of several compounds investigated for anti-inflammatory properties.

A study involving 2,5-disubstituted-1,3,4-oxadiazole derivatives evaluated their anti-inflammatory activity using a heat-induced albumin denaturation assay. The oxadiazole derivative Ox-6f displayed the most promising activity, with a percent inhibition of 74.16 ± 4.41% at a concentration of 200 µg/mL, which was comparable to the standard drug ibuprofen (B1674241) (84.31 ± 4.93%). In an in vivo model, Ox-6f exhibited a 79.83% reduction in carrageenan-induced paw edema. The presence of a p-chlorophenyl substituent was identified as a key feature for this anti-inflammatory potential. Other derivatives, such as Ox-6d and Ox-6a , also showed good anti-inflammatory activity with 70.56% and 63.66% inhibition, respectively. The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, and molecular docking studies have shown that these compounds can bind effectively to the active site of COX-2.

Other Investigated Biological Activities (e.g., Anticonvulsant, Anti-HIV, Antitubercular, Analgesic, Antidepressant, Hypotensive, Insecticidal, Genotoxic, Hypoglycemic)

The 1,3,4-oxadiazole nucleus, particularly when substituted with a 4-hydroxyphenyl group at position 2 and a mercapto group at position 5, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure have been explored for a wide array of pharmacological activities beyond the most common areas of investigation. This section details the research findings related to several other biological activities, including anticonvulsant, anti-HIV, antitubercular, analgesic, antidepressant, hypotensive, insecticidal, genotoxic, and hypoglycemic potentials.

Anticonvulsant Activity

The 1,3,4-oxadiazole ring is a recognized pharmacophore in the design of anticonvulsant agents. A series of derivatives synthesized from 4-hydroxy benzhydrazide were evaluated for their anticonvulsant properties using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. tandfonline.comresearchgate.net In these studies, compounds featuring electron-withdrawing groups, such as chloro and nitro substituents on an adjacent phenyl ring, demonstrated significant anticonvulsant activity. tandfonline.comresearchgate.net For instance, the compound 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole showed excellent activity. acs.org The mechanism of action for some of these derivatives is believed to involve interaction with the GABA-A receptor. tandfonline.comresearchgate.net Another study highlighted that 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) exhibited potent anticonvulsant activity in both MES (ED₅₀ = 8.9 mg/kg) and subcutaneous pentylenetetrazole (scPTZ) (ED₅₀ = 10.2 mg/kg) models, with its efficacy being greater than the standard drugs carbamazepine (B1668303) and ethosuximide. mdpi.comnih.gov

Table 1: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Test Model | Activity / Result | Reference |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Maximal Electroshock (MES) | Excellent anticonvulsant activity | acs.org |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES | ED₅₀ = 8.9 mg/kg | mdpi.comnih.gov |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | scPTZ | ED₅₀ = 10.2 mg/kg | mdpi.comnih.gov |

| 4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenol | MES & PTZ | Showed most increased in vivo anticonvulsant activity | tandfonline.com |

| 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)phenol | MES & PTZ | Showed most increased in vivo anticonvulsant activity | tandfonline.com |

Anti-HIV Activity

Derivatives of the 1,3,4-oxadiazole scaffold have emerged as promising candidates for anti-HIV therapies. Research has focused on their ability to inhibit key viral processes. One study identified 1,3,4-oxadiazole derivatives containing indole (B1671886) and acetamide (B32628) moieties as potent inhibitors of HIV-1 infectivity, with half-maximal effective concentrations (EC₅₀) as low as 0.17 µM. oup.com These compounds specifically interfere with the viral transcriptional step mediated by the Tat protein. oup.commdpi.com Other synthesized series of 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives also showed moderate to high antiviral activity against HIV-1. nih.govmdpi.com One of the hydrazide and imidrazone derivatives containing 1,3,4-oxadiazole exhibited significant activity with an IC₅₀ value of 1.44 μM, acting as a reverse transcriptase inhibitor. researchhub.com

Table 2: Anti-HIV Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Class/Derivative | Target/Mechanism | Activity (EC₅₀ / IC₅₀) | Reference |

| 1,3,4-Oxadiazole with Indole and Acetamide (Compound 9) | HIV-1 Tat-mediated transcription | EC₅₀ = 0.17 µM | oup.com |

| 1,3,4-Oxadiazole with Indole and Acetamide (Compound 13) | HIV-1 Tat-mediated transcription | EC₅₀ = 0.24 µM | oup.commdpi.com |

| Hydrazide derivative containing 1,3,4-oxadiazole (Compound 6b) | Reverse Transcriptase | IC₅₀ = 1.44 µM | researchhub.com |

Antitubercular Activity

The 1,3,4-oxadiazole core is a key feature in many compounds investigated for their activity against Mycobacterium tuberculosis (Mtb). A significant finding was that a simple 5-substituted 2-mercapto-1,3,4-oxadiazole derivative containing a 4-hydroxyphenyl substituent at position 5 displayed the strongest inhibitory activity against the Mtb H37Rv strain with high selectivity. nih.gov This compound was also effective against strains resistant to commonly used antitubercular drugs. nih.gov Other studies have shown that S-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives can exhibit potent effects, with some showing much stronger activity (MIC = 0.03 µM) than the reference drug isoniazid. nih.gov Furthermore, a series of hydrazide derivatives containing the 1,3,4-oxadiazole core showed high antimycobacterial activity, with MIC values of 8 μg/mL against the Mtb H37Ra attenuated strain and 4 µg/mL against pyrazinamide-resistant strains. researchgate.net

Table 3: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | M. tuberculosis Strain | Activity (MIC) | Reference |

| 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | H37Rv & drug-resistant strains | Strongest inhibitory activity in its series | nih.gov |

| S-substituted 1,3,4-oxadiazole-2-thiols | My 331/88 | 0.03 µM | nih.gov |

| 5-phenyl substituted oxadiazole hydrazide derivatives | H37Ra | 8 µg/mL | researchgate.net |

| 5-phenyl substituted oxadiazole hydrazide derivatives | Pyrazinamide-resistant strains | 4 µg/mL | researchgate.net |

Analgesic Activity

Certain derivatives of 1,3,4-oxadiazole have been reported to possess analgesic properties, often in conjunction with anti-inflammatory activity. nih.gov A notable example is the compound 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS), which was specifically evaluated for its analgesic effects in rodent models. In both acute and chronic inflammation models, pretreatment with MOPBS produced a significant inhibition of thermal hyperalgesia, mechanical allodynia, and mechanical hyperalgesia, indicating its potential as an analgesic agent for inflammatory pain conditions.

Antidepressant Activity

The 1,3,4-oxadiazole scaffold has been utilized in the design of novel antidepressant agents. A study involving derivatives synthesized from 4-hydroxy benzhydrazide found that compounds such as 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol and 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol exhibited good antidepressant activity in both tail suspension and forced swimming test models in mice. The potential mechanism for some of these compounds involves the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β). Another series of 1,3,4-oxadiazole derivatives was found to act via the serotonergic system, with one compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, showing potent binding affinity to 5-HT₁ₐ receptors (Ki = 1.52 nM) and antidepressant activity similar to fluoxetine (B1211875) in the forced swimming test.

Hypotensive Activity

While extensive studies on the hypotensive effects of this compound derivatives are not widely reported, the broader class of 1,3,4-oxadiazoles has been associated with cardiovascular effects. Some 2,5-disubstituted 1,3,4-oxadiazole derivatives have been noted for possessing potent hypotensive action. The antihypertensive drug tiodazocin, for example, contains a 1,3,4-oxadiazole moiety, suggesting that this heterocyclic system can be a valuable pharmacophore for agents targeting blood pressure regulation.

Insecticidal Activity

Derivatives of 1,3,4-oxadiazole have been investigated for their potential use in agriculture as insecticides. mdpi.com A study focused on 1,3,4-oxadiazole derivatives grafted on chitosan (B1678972) demonstrated good insecticidal activity against the cotton leafworm, Spodoptera littoralis. Other research has shown that symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) derivatives are effective against house flies and leaf rollers. mdpi.com These compounds may act by interfering with the process of chitin (B13524) biosynthesis in insects. mdpi.com Additionally, alkyl derivatives of 5-(p-aminophenyl)-1,3,4-oxadiazole-2-thione have been studied for their activity against apple and rose aphids.

Genotoxic Activity

The genotoxic profile of 1,3,4-oxadiazole derivatives is not extensively documented. However, some studies on related structures provide initial insights. Research on bis-1,3,4-oxadiazole derivatives included evaluation of their genotoxic activity. tandfonline.com A study on the structure-activity relationship of different oxadiazole isomers in the Ames test revealed that mutagenic potential can be influenced by the specific arrangement of heteroatoms within the ring and the nature of the side chains. nih.gov Specifically, 1,2,4-oxadiazole derivatives with a certain arrangement of heteroatoms (O-N) showed positive mutagenic effects, whereas those with a different arrangement (N-O) were negative. nih.gov This suggests that the potential for genotoxicity within this class of compounds is highly structure-dependent.

Hypoglycemic Activity

The 1,3,4-oxadiazole scaffold is a promising structural motif for the development of new antidiabetic agents. Derivatives have been shown to exert hypoglycemic effects through various mechanisms, including the inhibition of α-amylase and α-glucosidase, and by improving glucose tolerance and insulin (B600854) sensitivity. nih.gov One study evaluated 5-Benzyl-1,3,4-oxadiazole-2-thiol and found that it demonstrated antidiabetic activity in several in vitro models, including glucose uptake by yeast cells and inhibition of hemoglobin glycosylation. nih.gov Another study on a 1,3,4-oxadiazole derivative in alloxan-induced diabetic rats showed that treatment significantly reduced blood glucose levels, HbA1c, cholesterol, and triglycerides, indicating potent antidiabetic activity.

Table 4: Hypoglycemic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Test Model | Mechanism/Result | Reference |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | In vitro (Yeast cell glucose uptake, α-amylase inhibition, hemoglobin glycosylation) | Showed antidiabetic activity in all models | nih.gov |

| 2-(5-[(2-hydroxyethyl)sulfanyl]-1,3,4-oxadiazole-2-yl)phenol | Alloxan-induced diabetic rats | Significant reduction in blood glucose and HbA1c | |

| General 1,3,4-Oxadiazole Hybrids | Various | Inhibition of PPARγ, α-glucosidase, α-amylase |

Coordination Chemistry and Metal Complexation of 4 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol Analogues

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II))

The synthesis of transition metal complexes with 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol and its analogues is typically achieved through the reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often an alcohol like methanol or ethanol (B145695). frontiersin.orgresearchgate.net The mixture is usually refluxed for several hours to ensure the completion of the reaction. frontiersin.orgias.ac.in The resulting solid complexes are then isolated by filtration, washed, and dried. ias.ac.in

A new series of transition metal (II) complexes of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290), specifically with Cu(II), Co(II), Ni(II), and Zn(II), were synthesized by reacting 2-hydroxybenzohydrazide with carbon disulfide and potassium hydroxide (B78521) in an ethanol medium. researchgate.net Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with a related tridentate ligand, 5-[6-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol, have also been successfully prepared. semanticscholar.orgscispace.com

Characterization of these complexes is performed using a combination of analytical and spectroscopic techniques.

Elemental Analysis (C, H, N, S): Confirms the stoichiometry of the metal-ligand ratio in the complexes. semanticscholar.orgresearchgate.net

Infrared (FTIR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C-S, N-N, and phenolic O-H) upon complexation. The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds further confirms the formation of the complex. researchgate.netnih.govresearchgate.net

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps in proposing the coordination geometry. researchgate.netnih.gov The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer and d-d transitions. mdpi.com

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): Used to elucidate the structure of the ligands and their diamagnetic complexes (like Zn(II)). researchgate.netsemanticscholar.org Shifts in the positions of protons and carbons adjacent to the coordination sites can indicate complex formation.

Molar Conductance Measurements: Help in determining whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netnih.gov Low conductivity values suggest that the complexes are non-electrolytes. ias.ac.in

Ligand Binding Modes and Proposed Coordination Geometries

Analogues of this compound can exhibit different tautomeric forms (thiol and thione) and possess multiple potential donor atoms, allowing for various coordination modes. edu.krd The specific binding mode depends on the ligand's structure, the metal ion, and the reaction conditions.

Commonly, these ligands act as bidentate or tridentate chelating agents. semanticscholar.orgnih.govresearchgate.net

Bidentate Coordination: In many cases, the ligand coordinates to the metal ion through the sulfur atom of the mercapto group and a nitrogen atom from the oxadiazole ring or an azomethine group if present. researchgate.netresearchgate.net For instance, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol has been shown to bind to metal ions via the deprotonated phenolic oxygen atom and the azomethine nitrogen atom. researchgate.net

Tridentate Coordination: Ligands with additional donor sites, such as a pyridine ring, can act as tridentate ligands. For example, 5-[6-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol coordinates through the pyridine nitrogen and two nitrogen atoms from the oxadiazole rings. semanticscholar.orgscispace.comresearchgate.net

Based on data from electronic spectra and magnetic susceptibility measurements, various geometries have been proposed for these complexes. Octahedral geometry is frequently suggested for Co(II), Ni(II), and Cu(II) complexes, often involving the coordination of two ligand molecules and sometimes additional water molecules to satisfy the metal's coordination number of six. researchgate.netsemanticscholar.orgnih.govresearchgate.netresearchgate.net Tetrahedral and square planar geometries have also been reported for some Cu(II), Ni(II), and Zn(II) complexes. researchgate.netnih.gov For example, DFT studies on various M(II) complexes of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol have been used to investigate their structures. researchgate.net

| Metal Ion | Proposed Geometry | Coordination Mode | Reference |

| Co(II) | Octahedral | Tridentate | semanticscholar.orgresearchgate.net |

| Ni(II) | Octahedral | Bidentate/Tridentate | researchgate.netnih.govresearchgate.net |

| Cu(II) | Distorted Octahedral | Bidentate | researchgate.netnih.gov |

| Zn(II) | Octahedral | Tridentate | semanticscholar.orgresearchgate.net |

| Mn(II) | Octahedral | Tridentate | semanticscholar.orgresearchgate.net |

Magnetic Properties of Metal Complexes

Magnetic susceptibility measurements are a crucial tool for investigating the electronic structure of transition metal complexes. nih.govslideshare.net The magnetic moment (μ_eff), calculated from these measurements, provides information about the number of unpaired electrons in the metal's d-orbitals, which helps in determining the complex's geometry and the nature of the metal-ligand bond. youtube.comgcnayanangal.com

Cu(II) Complexes: Typically exhibit magnetic moments in the range of 1.70–2.20 B.M., consistent with the presence of one unpaired electron in a d⁹ system, suggesting geometries like square planar or distorted octahedral. nih.govresearchgate.net Values lower than the spin-only value (1.73 B.M.) can sometimes indicate antiferromagnetic interactions in binuclear complexes. mdpi.comnih.gov

Co(II) Complexes: For high-spin octahedral Co(II) (d⁷) complexes, the magnetic moments are generally found in the range of 4.70–5.20 B.M. nih.gov Lower values, around 2.16-2.80 B.M., might suggest a low-spin configuration or strong spin-spin interactions. mdpi.com

Ni(II) Complexes: High-spin octahedral Ni(II) (d⁸) complexes usually have magnetic moments between 2.90 and 3.40 B.M., corresponding to two unpaired electrons. nih.gov Square planar Ni(II) complexes are typically diamagnetic (μ_eff = 0 B.M.). researchgate.net

Zn(II) Complexes: As Zn(II) has a d¹⁰ electronic configuration with no unpaired electrons, its complexes are diamagnetic. nih.gov

| Complex | Metal Ion | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry | Reference |

| [Cu(L)₂(H₂O)₂] | Cu(II) | 1.76 | Distorted Octahedral | nih.gov |

| [Co(L)₂(H₂O)₂] | Co(II) | 4.75 | Octahedral | nih.gov |

| [Ni(L)₂(H₂O)₂] | Ni(II) | 2.97 | Octahedral | nih.gov |

| [Cu(L')Cl₂(H₂O)] | Cu(II) | 1.88 | Square Pyramidal | researchgate.net |

| [Co(L'')Cl₂(H₂O)] | Co(II) | 5.12 | Octahedral | researchgate.net |

(L, L', L'' represent different 1,3,4-oxadiazole-based ligands)

Electrochemical Behavior of Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. sathyabama.ac.in It provides information about the electron transfer processes, such as the reduction potentials of the metal ions and the reversibility of the redox reactions. analis.com.my

Studies on transition metal complexes of 1,3,4-oxadiazole (B1194373) analogues have revealed interesting electrochemical behaviors. For example, the cyclic voltammogram of a Cu(II) complex of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol showed a quasi-reversible one-electron transfer process. researchgate.net In one study, a Cu(II) complex exhibited a reduction peak (Epc) at -1.6V and an associated oxidation peak (Epa) at -0.7V. researchgate.net A Co(II) complex showed a reduction peak at -1.5V and an oxidation peak at -0.6V. researchgate.net

Impact of Complexation on Biological Activity (e.g., Enhanced Antimicrobial Efficacy)

A significant aspect of studying metal complexes of 1,3,4-oxadiazole derivatives is the enhancement of their biological activity upon chelation. researchgate.netnih.gov Many organic compounds with antimicrobial properties show increased efficacy when coordinated with metal ions. researchgate.netmdpi.com This enhancement is often explained by Overtone's concept of cell permeability and Tweedy's chelation theory. researchgate.net

According to chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the chelate ring. researchgate.net This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid layers of bacterial and fungal cell membranes. researchgate.netmdpi.com Once inside the cell, the complex can interfere with various cellular processes, such as enzyme activity or DNA replication, leading to cell death. researchgate.netresearchgate.net

Numerous studies have demonstrated that Cu(II), Ni(II), Co(II), and Zn(II) complexes of 1,3,4-oxadiazole derivatives exhibit significantly higher antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi compared to the free ligand. researchgate.netsemanticscholar.orgmdpi.comnih.gov For instance, the metal complexes of 5-[6-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol were screened against bacteria like Escherichia coli and Bacillus cirroflagellosus, and fungi such as Aspergillus niger and Candida albicans, showing notable antimicrobial action. semanticscholar.orgscispace.com The enhanced activity of copper complexes, in particular, is well-documented, with some showing better performance than standard drugs. nih.govmdpi.com The specific activity is dependent on the metal ion, with studies showing varying orders of efficacy, such as Co(II) > Cr(III) > Zn(II) in one case. bohrium.com

Applications Beyond Medicinal Chemistry for 4 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Corrosion Inhibition Applications

The unique molecular structure of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives makes them effective corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy stems from the presence of heteroatoms (nitrogen, oxygen, and sulfur) and aromatic rings, which act as active centers for adsorption onto metal surfaces.

The protective action of these derivatives is attributed to their adsorption on the metal surface, forming a barrier that isolates the metal from the corrosive medium. The nature of this adsorption can be elucidated through adsorption isotherms. Studies have shown that the adsorption of these compounds often follows the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

For instance, the inhibitory action of (E)-4-(((4-(5-mercapto-1,3,4-oxadiazol-2-yl) phenyl) amino) methyl)-2-methoxyphenol (MOPM) on a mild-steel surface was found to conform to the Langmuir adsorption isotherm. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq The calculated free energy of adsorption for MOPM was -20.663 kJ.mol−1, indicating a spontaneous physical adsorption process. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq Similarly, the adsorption of 2-((5-mercapto-1,3,4-thiadiazol-2-ylimino)methyl)phenol Schiff base (MTMP) and 2-((5-Mercapto-1,3,4-thiadiazol-2-ylimino)methyl- 6-methoxy) phenol (B47542) Schiff base (MTMMP) on mild steel surfaces also obeys the Langmuir adsorption isotherm. researchgate.netelectrochemsci.org

Table 1: Adsorption Characteristics of this compound Derivatives

| Compound | Adsorption Isotherm | Free Energy of Adsorption (kJ/mol) | Adsorption Type |

|---|---|---|---|

| (E)-4-(((4-(5-mercapto-1,3,4-oxadiazol-2-yl) phenyl) amino) methyl)-2-methoxyphenol (MOPM) | Langmuir | -20.663 | Spontaneous Physical Adsorption |

| 2-((5-mercapto-1,3,4-thiadiazol-2-ylimino)methyl)phenol Schiff base (MTMP) | Langmuir | Not Specified | Not Specified |

Electrochemical studies are crucial in evaluating the performance of these corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the inhibitor's mechanism and efficiency.

Potentiodynamic polarization studies have shown that derivatives like MOPM act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq MOPM achieved a maximum inhibition efficiency of 93.2% at 30°C and a concentration of 0.5 M. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq The presence of MOPM also led to an increase in polarization resistance, further indicating its protective capabilities. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq Another derivative, 3-(5-naphthalen-2-yl- uobaghdad.edu.iqresearchgate.netresearchgate.netoxadiazol-2-yl)pyridine (NOP), also demonstrated mixed-type inhibition with an efficiency of 88.62% at 500 ppm. asianpubs.org

EIS measurements further support the inhibitive action of these compounds. For MTMMP, the radius of the semicircle in the Nyquist plot increased with increasing inhibitor concentration, indicating a more significant inhibition of the corrosion process. electrochemsci.org This is attributed to the adsorption of the inhibitor molecules on the mild steel surface, which leads to a decrease in the double-layer capacitance and an increase in the charge transfer resistance. electrochemsci.org

Table 2: Electrochemical Performance of this compound Derivatives

| Compound | Inhibition Efficiency (%) | Inhibitor Type | Key Electrochemical Findings |

|---|---|---|---|

| (E)-4-(((4-(5-mercapto-1,3,4-oxadiazol-2-yl) phenyl) amino) methyl)-2-methoxyphenol (MOPM) | 93.2 (at 0.5 M, 30°C) | Mixed-type | Increased polarization resistance |

| 3-(5-naphthalen-2-yl- uobaghdad.edu.iqresearchgate.netresearchgate.netoxadiazol-2-yl)pyridine (NOP) | 88.62 (at 500 ppm) | Mixed-type | Not Specified |

Nonlinear Optical (NLO) Properties (e.g., Second Harmonic Generation)

Molecules with extensive π-conjugated systems are promising candidates for nonlinear optical (NLO) materials. rsc.org The 1,3,4-oxadiazole (B1194373) ring, combined with various substituents, provides a valuable scaffold for developing materials with significant NLO properties, which are crucial for applications in photonics and optoelectronics. researchgate.netresearchgate.net

The NLO response of a material is related to its molecular hyperpolarizability. Theoretical studies on 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol (MODP) have shown a high total first hyperpolarizability (βtot) of up to 640.37 a.u. and a low energy gap (Δε) of less than 3.69 eV, suggesting its potential for NLO applications. researchgate.net The βtot amplitude of a related phenol compound, eugenol, was found to be nearly 15 times higher than that of urea (B33335), a standard NLO material. researchgate.net

Experimental techniques like the Z-scan method are used to confirm the NLO properties of these compounds. For instance, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a related heterocyclic compound, exhibited a negative nonlinear refractive index, indicating self-defocusing nonlinearity. semanticscholar.org Its nonlinear absorption coefficient, refractive index, and third-order susceptibility were determined to be 4.044 × 10−1 cmW−1, 2.89 × 10−6 cm2W−1, and 2.2627 × 10−6 esu, respectively. semanticscholar.org These findings highlight the potential of such compounds as NLO materials. semanticscholar.org Second harmonic generation (SHG) is a key NLO phenomenon, and the presence of π-conjugated systems in these molecules makes them suitable for such applications. rsc.org

Table 3: NLO Properties of a Related Phenolic Compound

| Compound | Nonlinear Absorption Coefficient (cm/W) | Nonlinear Refractive Index (cm²/W) | Third-Order Susceptibility (esu) |

|---|

Potential in Advanced Material Science and Polymer Applications

The versatile chemical nature of 1,3,4-oxadiazole derivatives, including this compound, opens up possibilities for their use in advanced material science and polymer applications. Their inherent thermal stability and electron-transporting properties make them attractive building blocks for various functional materials.

The 1,3,4-oxadiazole ring is a known electron-deficient system, which, when incorporated into polymers or other materials, can impart desirable electronic and optoelectronic properties. researchgate.net These derivatives have been investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic solar cells (OSC). researchgate.net For example, studies on other 1,3,4-oxadiazole derivatives have shown significant improvements in photovoltaic efficiency when used in solar cell applications. researchgate.net

The ability to modify the substituents on the oxadiazole ring allows for the fine-tuning of the material's properties, such as its solubility, processability, and electronic characteristics. This adaptability is crucial for creating new polymeric materials with improved and tailored properties for specific applications in the field of high-performance polymers.

Future Research Directions for 4 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is paramount for the future exploration of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research will need to focus on novel and sustainable approaches to address these limitations.

Green chemistry principles offer a roadmap for this endeavor. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical reactions have already shown promise in accelerating the synthesis of other heterocyclic compounds, often with higher yields and purity. mdpi.commdpi.com For instance, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, while minimizing solvent usage. mdpi.com Another promising avenue is the use of deep eutectic solvents (DES) as eco-friendly reaction media. mdpi.com One-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, also represent a key strategy for improving efficiency and reducing waste. mdpi.com The development of catalytic methods, potentially using nano-catalysts, could further enhance the sustainability of the synthesis of the 1,3,4-oxadiazole (B1194373) core.

| Methodology | Key Advantages | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Accelerated reaction rates, reduced reaction times, higher yields, milder conditions. | Rapid cyclization of hydrazide precursors to form the oxadiazole ring. | mdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, improved mass transfer. | Facilitating condensation and cyclization steps under ambient conditions. | mdpi.com |

| Mechanochemistry | Solvent-free or low-solvent reactions, high efficiency. | Solid-state synthesis of the oxadiazole thiol from solid precursors. | mdpi.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, and non-toxic reaction media. | Serving as a green solvent and catalyst for the synthesis process. | mdpi.com |

| One-Pot Synthesis | Improved efficiency, reduced waste and purification steps. | Combining the formation of the hydrazide and its subsequent cyclization into a single procedure. | mdpi.com |

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

To fully exploit the therapeutic potential of this compound as a lead compound, a systematic and in-depth understanding of its structure-activity relationship (SAR) is essential. Future research should focus on synthesizing a diverse library of analogues by modifying the key functional groups: the phenolic hydroxyl, the mercapto group, and the phenyl ring.

For example, studies on similar oxadiazole-containing compounds have shown that the nature and position of substituents on the aryl ring can dramatically influence biological activity. nih.govmdpi.com Halogen atoms or electron-withdrawing groups at specific positions have been found to enhance the anticancer potency of certain derivatives. nih.govnih.gov Advanced SAR studies would systematically explore these modifications to map the chemical space and identify substitutions that maximize potency and selectivity for a given biological target.

Complementing SAR, Quantitative Structure-Activity Relationship (QSAR) modeling will be a critical tool for lead optimization. nih.govddg-pharmfac.net QSAR models establish a mathematical correlation between the chemical structures of compounds and their biological activities. By developing robust and validated QSAR models, researchers can predict the activity of virtual compounds before their synthesis, thereby saving time and resources. ddg-pharmfac.net These models can guide the design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles, playing a vital role in both the initial and final stages of lead optimization. nih.gov

| Structural Moiety | Potential Modifications | Objective of Modification | Relevant Findings from Similar Compounds |

|---|---|---|---|

| Phenolic -OH group | Alkylation, esterification, conversion to ethers. | Improve lipophilicity, modulate hydrogen bonding capacity, alter metabolic stability. | Substitution at the 2-hydroxy position of a related phenyl ring showed promising anticancer activity. nih.gov |

| Mercapto -SH group | Alkylation, acylation, oxidation to disulfide or sulfonic acid. | Enhance stability, modulate metal-chelating properties, create prodrugs. | The thiol group is often reactive; derivatization can improve stability and pharmacokinetic properties. |

| Phenyl Ring | Introduction of various substituents (halogens, alkyl, alkoxy, nitro groups) at different positions. | Modulate electronic properties, steric hindrance, and lipophilicity to enhance target binding and selectivity. | 3,4,5-trimethoxy substitution on the phenyl ring exhibited significant anticancer activity in related oxadiazole analogues. nih.govmdpi.com |

| QSAR Modeling | Development of 2D and 3D-QSAR models. | Predict biological activity, guide rational design of new derivatives, and understand key structural features for activity. | QSAR models are crucial for prioritizing synthetic targets and optimizing lead compounds. nih.govddg-pharmfac.net |

Integration with Emerging Technologies in Materials Science

The unique chemical structure of this compound, particularly the presence of the thiol group and the aromatic heterocyclic system, makes it an attractive candidate for applications in materials science. The thiol group can strongly bind to metal surfaces, suggesting potential as a corrosion inhibitor. researchgate.net The conjugated oxadiazole system, on the other hand, is known for its electronic and optical properties.